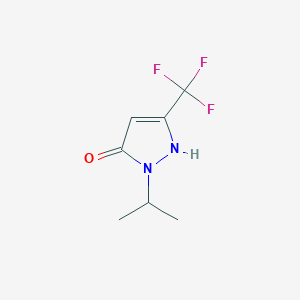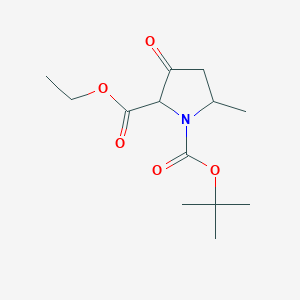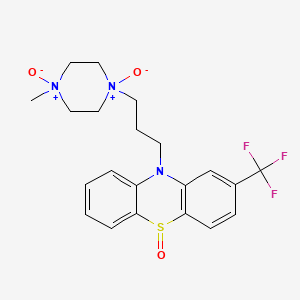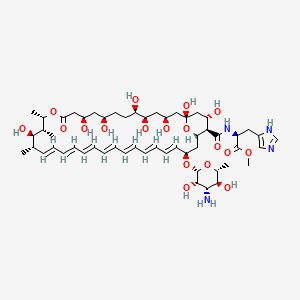
Antibiotic A21 (Technical Grade)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antibiotic A21 (Technical Grade) is a compound known for its potent antimicrobial properties. It is a derivative of Amphotericin B, a well-known antifungal agent. The compound has a molecular formula of C54H82N4O18 and a molecular weight of 1075.24 . It is primarily used in research settings for its ability to inhibit the growth of various microbial organisms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Antibiotic A21 (Technical Grade) involves the modification of Amphotericin B. The process typically includes the esterification of L-Histidine with Methyl Ester, followed by amide formation with Amphotericin B . The reaction conditions require precise control of temperature and pH to ensure the stability and purity of the final product.
Industrial Production Methods
Industrial production of Antibiotic A21 (Technical Grade) is generally carried out through fermentation processes. The core antibiotic structure is produced by microbial fermentation, followed by chemical modification to achieve the desired technical grade . This method ensures high yield and consistency in the quality of the compound.
化学反応の分析
Types of Reactions
Antibiotic A21 (Technical Grade) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing or modifying its antimicrobial properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to maintain the integrity of the compound.
Major Products Formed
The major products formed from these reactions include various derivatives of Antibiotic A21 (Technical Grade) with altered antimicrobial properties. These derivatives are often studied for their enhanced efficacy and reduced toxicity.
科学的研究の応用
Antibiotic A21 (Technical Grade) has a wide range of applications in scientific research:
Chemistry: It is used as a reference material for studying the chemical properties and reactions of antifungal agents.
Biology: The compound is employed in microbiological studies to understand its effects on different microbial species.
Medicine: Research on Antibiotic A21 (Technical Grade) focuses on its potential therapeutic applications, particularly in treating fungal infections.
Industry: It is used in the development of new antimicrobial agents and formulations for various industrial applications
作用機序
The mechanism of action of Antibiotic A21 (Technical Grade) involves binding to ergosterol, a key component of fungal cell membranes. This binding disrupts the membrane integrity, leading to cell lysis and death . The compound targets specific pathways involved in cell membrane synthesis, making it highly effective against fungal pathogens.
類似化合物との比較
Similar Compounds
Amphotericin B: The parent compound of Antibiotic A21, known for its broad-spectrum antifungal activity.
Nystatin: Another polyene antifungal agent with a similar mechanism of action.
Natamycin: A polyene antifungal used primarily in food preservation.
Uniqueness
Antibiotic A21 (Technical Grade) is unique due to its modified structure, which enhances its stability and reduces toxicity compared to its parent compound, Amphotericin B . This makes it a valuable tool in research and potential therapeutic applications.
特性
分子式 |
C54H82N4O18 |
|---|---|
分子量 |
1075.2 g/mol |
IUPAC名 |
methyl (2S)-2-[[(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoate |
InChI |
InChI=1S/C54H82N4O18/c1-31-18-16-14-12-10-8-6-7-9-11-13-15-17-19-39(75-53-50(68)47(55)49(67)34(4)74-53)26-44-46(51(69)58-40(52(70)72-5)22-35-29-56-30-57-35)43(64)28-54(71,76-44)27-38(61)24-42(63)41(62)21-20-36(59)23-37(60)25-45(65)73-33(3)32(2)48(31)66/h6-19,29-34,36-44,46-50,53,59-64,66-68,71H,20-28,55H2,1-5H3,(H,56,57)(H,58,69)/b7-6+,10-8+,11-9+,14-12+,15-13+,18-16+,19-17+/t31-,32-,33-,34+,36+,37+,38-,39-,40-,41+,42+,43-,44-,46+,47-,48+,49+,50-,53-,54+/m0/s1 |
InChIキー |
HYLVVIVHCVMQGE-BOTNPQSTSA-N |
異性体SMILES |
C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)N[C@@H](CC3=CN=CN3)C(=O)OC)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)C)O)N)O |
正規SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)NC(CC3=CN=CN3)C(=O)OC)OC4C(C(C(C(O4)C)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


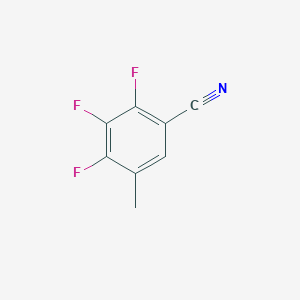
![5-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole](/img/structure/B15293899.png)

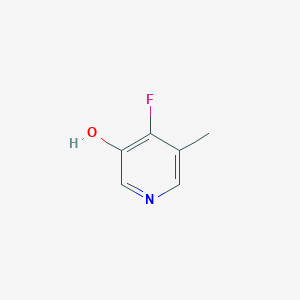
![7-[3-(5,5-Dimethyl-4-oxofuran-2-yl)butoxy]chromen-2-one](/img/structure/B15293927.png)
![3-(3-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B15293933.png)
![[Bis(Methylamino)methylidene]urea](/img/structure/B15293935.png)
![Methyl [2alpha(E),3beta(R*)]-5-[3-(3,4-Dihydroxy-4-methylpentyl)-3-methyloxiranyl]-3-methyl-2-pentenoic Acid Ester](/img/structure/B15293940.png)
